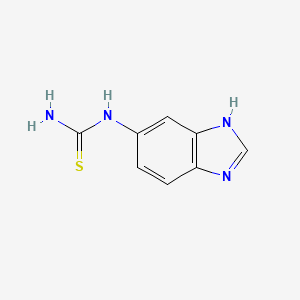

N-(1H-1,3-benzimidazol-5-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

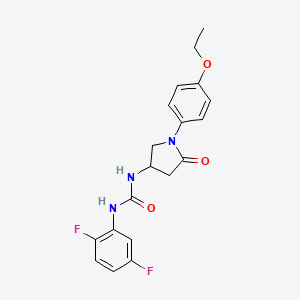

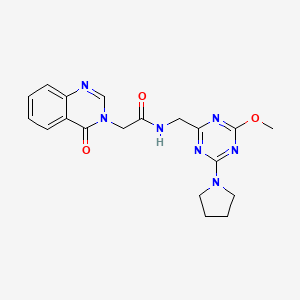

“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 . The compound is used in early discovery research .

Synthesis Analysis

The synthesis of similar molecules has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The SMILES string of “this compound” is NC(=S)Nc1ccc2[nH]cnc2c1 . The InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Physical and Chemical Properties Analysis

“this compound” has an empirical formula of C8H8N4S and a molecular weight of 192.24 . The SMILES string is NC(=S)Nc1ccc2[nH]cnc2c1 , and the InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Applications De Recherche Scientifique

Biological Importance and Synthetic Methodologies

Compounds like 2-(thio)ureabenzothiazoles, which share structural similarities with "N-(1H-1,3-benzimidazol-5-yl)thiourea," have a broad spectrum of biological activities. These activities are attributed to their potential as therapeutic agents and their role in medicinal chemistry. The synthetic methodologies for these compounds, dating from 1935 to recent approaches, have been highlighted, focusing on achieving various substituents to enhance biological activities (Rosales-Hernández et al., 2022).

Mechanism of Action and Biological Impact of Benzimidazoles

Benzimidazole fungicides and their derivatives are known for their specific inhibitory effects on microtubule assembly, acting by binding to tubulin. These compounds have applications in agriculture, veterinary medicine, and even experimental cancer chemotherapy due to their mode of action. This elucidates the wide application of benzimidazoles across different fields, utilizing them as tools for studying cellular processes (Davidse, 1986).

Heterocycles with Pseudothiourea Pharmacophores

A series of condensed benzimidazoles, quinazolines, and perimidines, containing pseudothiourea structural units, exhibited significant biological activities. These activities include antihypertensive, diuretic, and thermoregulating effects, showcasing the diversity in application and potential of such compounds in addressing various health conditions (Hsu et al., 2005).

DNA Minor Groove Binders

The bis-benzimidazole family, including compounds like Hoechst 33258, binds strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is utilized in various biological and medicinal applications, including as fluorescent DNA stains for cell biology research, highlighting the versatility of benzimidazole derivatives in scientific research (Issar & Kakkar, 2013).

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties, ranging from antimicrobial to antiviral effects. The importance of benzimidazoles as chemotherapeutic agents in various clinical conditions is underscored by their significant bioactivity, safety, and stability profiles. This comprehensive review of benzimidazole derivatives from recent literature emphasizes their potential as therapeutic agents in combating a wide array of diseases (Brishty et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-(1H-1,3-benzimidazol-5-yl)thiourea is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound: interacts with its target, STAT3, by inhibiting its pathway. This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes that STAT3 is involved in .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. This pathway is involved in immune response regulation and inflammation. By inhibiting this pathway, This compound can potentially alter these processes .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of the STAT3 pathway. This can lead to changes in immune response regulation and inflammation, potentially impacting various biological processes .

Analyse Biochimique

Biochemical Properties

Benzimidazole derivatives have been shown to interact with a variety of enzymes and proteins . These interactions can influence the biological functioning of essential molecules .

Cellular Effects

Benzimidazole derivatives have been shown to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .

Molecular Mechanism

Benzimidazole derivatives have been shown to inhibit the IL-6/JAK/STAT3 pathway, which suggests that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3H-benzimidazol-5-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLIAPGENYZGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)